molecular formula C30H51N5O6 B569066 C-6 NBD-dihydro-Ceramide CAS No. 114301-97-2

C-6 NBD-dihydro-Ceramide

Cat. No. B569066
CAS RN: 114301-97-2
M. Wt: 577.8
InChI Key: GEZLBJRDZRUTOE-AHKZPQOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-6 NBD-dihydro-Ceramide is a biologically active fluorescent probe . It is a fluorescent analog of short chain, membrane-permeable ceramides . It is structurally indistinguishable to C-6 NBD ceramide, except it contains a saturated bond in the C-4/C-5 position of the sphingosine backbone .


Synthesis Analysis

Ceramide is synthesized via the enzymatic activity of ceramide synthases . Ceramide synthases are part of a larger gene family, the Tram-Lag-CLN8 domain family . A unique, C-terminal motif, the DxRSDxE motif, is only found in CerSs and not in other Tram-Lag-CLN8 family members .


Molecular Structure Analysis

The molecular formula of C-6 NBD-dihydro-Ceramide is C30H51N5O6 . It contains a saturated bond in the C-4/C-5 position of the sphingosine backbone . It contains total 93 bond(s); 42 non-H bond(s), 13 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 nitro group(s) (aromatic), 2 hydroxyl group(s) .


Chemical Reactions Analysis

C-6 NBD-dihydro-Ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . It has also been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane .


Physical And Chemical Properties Analysis

The molecular weight of C-6 NBD-dihydro-Ceramide is 577.8 . It is a biologically active fluorescent analog of short chain, membrane-permeable ceramides .

Scientific Research Applications

Biochemical Research

C6-NBD Sphinganine is an analogue of sphinganine (dihydrosphingosine), with C6 being the number of carbon atoms in the acyl residue . It is an omega fatty acid labeled fluorescent sphingolipid with 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) as the fluorophore . This makes it a valuable tool in biochemical research for studying the structure and function of sphingolipids.

Cellular Imaging

C6-NBD Sphinganine and C6-NBD Ceramide can be used as a selective stain for the Golgi apparatus in live and fixed cells . The environment sensitive NBD dye is weakly fluorescent in water but increases in aprotic solvents and other nonpolar environments .

Sphingolipid Transport and Metabolism

These compounds can be used to study sphingolipid transport and metabolism mechanisms . They provide a means to visualize and track the movement of sphingolipids within cells.

Viral Glycoprotein Transport

C6 NBD ceramide is as effective as C6 ceramide in the inhibition of viral glycoprotein transport through the Golgi . This makes it useful in studying the mechanisms of viral infection and potential antiviral strategies.

Enzyme Activity

C6 NBD ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . This allows researchers to study the function and regulation of this enzyme.

Lipid Translocation

C6 NBD ceramide has been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane . This helps in understanding the mechanisms of lipid transport and distribution within cells.

Safety and Hazards

C-6 NBD-dihydro-Ceramide is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety information, please refer to the Safety Data Sheet .

Future Directions

C-6 NBD-dihydro-Ceramide can be used for fast and convenient green fluorescent labeling of Golgi in living and fixed cells . It can be used to observe changes in Golgi morphology in living cells . It can also be used for the study of sphingolipid transport and metabolic mechanism .

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZLBJRDZRUTOE-AHKZPQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C6-NBD Sphinganine

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